FC131

Vue d'ensemble

Description

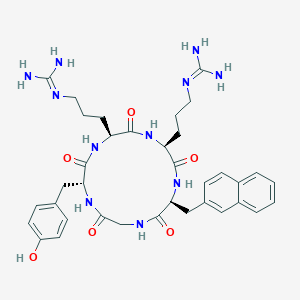

FC 131 est un cyclopentapeptide connu pour son rôle d’antagoniste du récepteur 4 de la chémine CXC (CXCR4). Ce récepteur est impliqué dans divers processus physiologiques et pathologiques, notamment l’infection par le VIH, la progression du cancer et le recrutement des cellules souches .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de FC 131 implique la formation d’une structure de cyclopentapeptide. Les étapes clés comprennent le couplage des acides aminés et la cyclisation du peptide linéaire. Les acides aminés impliqués sont la L-arginine, la L-2-naphtylalanine, la glycine et la D-tyrosine. Les conditions de réaction impliquent généralement l’utilisation de réactifs de couplage tels que le N,N’-dicyclohexylcarbodiimide (DCC) et le N-hydroxysuccinimide (NHS) pour faciliter la formation de la liaison peptidique. L’étape de cyclisation est cruciale et est souvent réalisée en conditions diluées pour favoriser la cyclisation intramoléculaire par rapport à la polymérisation intermoléculaire .

Méthodes de production industrielle

La production industrielle de FC 131 peut impliquer la synthèse peptidique en phase solide (SPPS), qui permet l’assemblage efficace de la chaîne peptidique sur un support solide. Cette méthode est avantageuse pour produire des peptides à haute pureté et à haut rendement. Le produit final est généralement purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

FC 131 subit diverses réactions chimiques, notamment :

Oxydation : Les cycles aromatiques de la structure peuvent subir des réactions d’oxydation.

Réduction : Les liaisons peptidiques peuvent être réduites dans des conditions spécifiques.

Substitution : Les résidus d’acides aminés peuvent être substitués par d’autres groupes fonctionnels pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment utilisés.

Substitution : Des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation des cycles aromatiques peut conduire à la formation de quinones, tandis que la réduction des liaisons peptidiques peut produire des amines .

Applications de recherche scientifique

FC 131 présente une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la cyclisation des peptides.

Biologie : Étudié pour son rôle dans la modulation des voies de signalisation médiées par CXCR4.

Médecine : Exploré comme agent thérapeutique potentiel pour traiter l’infection par le VIH et le cancer en inhibant CXCR4.

Industrie : Utilisé dans le développement d’outils diagnostiques et d’agents d’imagerie pour CXCR4

Applications De Recherche Scientifique

HIV Treatment

FC131 has been extensively studied for its role in inhibiting HIV entry into T cells via CXCR4. By blocking the interaction between SDF-1 and CXCR4, this compound prevents viral entry, making it a valuable candidate for anti-HIV therapies.

Case Study:

A study demonstrated that this compound effectively inhibited the cytopathogenic effects of HIV-1 strains that utilize CXCR4 for cell entry. The results indicated a significant reduction in viral replication in vitro when treated with this compound .

| Study | HIV Strain | IC50 (nM) | Effectiveness |

|---|---|---|---|

| Study A | HIV-1 IIIB | 4.5 | High |

| Study B | HIV-1 BaL | 5.0 | Moderate |

Cancer Therapy

This compound's ability to inhibit CXCR4 also extends to cancer treatment, where CXCR4 is associated with tumor growth and metastasis. By blocking this receptor, this compound can potentially reduce tumor proliferation and spread.

Case Study:

In xenograft models using GH3 somatotrope tumor cells, systemic administration of this compound resulted in significant tumor growth inhibition by inducing apoptosis and suppressing cell proliferation.

| Model | Tumor Type | Treatment | Outcome |

|---|---|---|---|

| Nude Mice Model | GH3 Somatotrope | This compound Administration | Reduced tumor size |

Immunological Research

Research indicates that this compound may play a role in modulating immune responses by affecting chemotaxis and inflammatory mediator production through its action on CXCR4.

Case Study:

Studies have shown that this compound can influence the recruitment of immune cells to sites of inflammation, thereby impacting the overall immune response . This property is particularly relevant in conditions characterized by excessive inflammation or immune dysregulation.

Biochemical Properties

This compound exhibits several biochemical properties that enhance its therapeutic potential:

Mécanisme D'action

FC 131 exerce ses effets en se liant au récepteur CXCR4, bloquant ainsi l’interaction entre CXCR4 et son ligand naturel, le facteur 1 dérivé des cellules stromales (SDF-1). Cette inhibition empêche les voies de signalisation en aval impliquées dans la migration, la prolifération et la survie cellulaires. Les cibles moléculaires comprennent le récepteur CXCR4 et les voies de signalisation associées aux protéines G couplées .

Comparaison Avec Des Composés Similaires

Composés similaires

AMD3100 : Un autre antagoniste de CXCR4 utilisé dans la mobilisation des cellules souches.

T140 : Un antagoniste de CXCR4 à base de peptides présentant des propriétés similaires à celles de FC 131.

BKT140 : Un dérivé de T140 avec une puissance et une stabilité accrues

Unicité de FC 131

FC 131 est unique en raison de sa structure de cyclopentapeptide, qui offre une haute spécificité et une grande affinité pour le récepteur CXCR4. Cette caractéristique structurale contribue également à sa stabilité et à sa résistance à la dégradation enzymatique, ce qui en fait un candidat prometteur pour les applications thérapeutiques .

Activité Biologique

FC131, a potent antagonist of the CXC chemokine receptor type 4 (CXCR4), has garnered significant attention in the field of pharmacology due to its implications in various diseases, including HIV and cancer. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its cyclic pentapeptide structure, specifically cyclo(-d-Tyr-Arg-Arg-Nal-Gly-). It functions primarily by inhibiting the binding of stromal-derived factor-1 (SDF-1) to CXCR4, a receptor implicated in numerous physiological and pathological processes, including immune response and tumor metastasis. The compound's ability to block CXCR4 is particularly relevant in the context of HIV infection, where it prevents viral entry into target cells.

The mechanism by which this compound exerts its biological activity involves competitive inhibition of SDF-1 binding to CXCR4. The binding affinity can be quantified using the IC50 value, which represents the concentration required to inhibit 50% of the receptor activity. This compound has demonstrated an IC50 value of approximately 4.5 nM , indicating its high potency as a CXCR4 antagonist .

Structure-Activity Relationship (SAR)

A structure-activity relationship study on this compound analogues revealed critical insights into how modifications affect biological activity. The following table summarizes key findings from various studies:

| Compound | Structure | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | cyclo(-d-Tyr-Arg-Arg-Nal-Gly-) | 4.5 | Potent CXCR4 antagonist |

| FC122 | cyclo(-d-Tyr-d-MeArg-Arg-Nal-Gly-) | 37 | Less potent than this compound |

| 15a | cyclo(-d-Tyr-Arg-Arg-Nal-Gly-Ψ-) | 9.4 | Improved activity with amidine modification |

| 15b | cyclo(-d-Tyr-Arg-Arg-Nal-Ψ-Gly-) | 4.2 | Most potent analogue identified |

| 15c | cyclo(-d-Tyr-Arg-Arg-d-Nal-Ψ-Gly-) | 4.9 | Similar potency to 15b |

| 15d | cyclo(-d-Tyr-Arg-Arg-Ψ-Nal-Gly-) | 11 | Displays conformational advantages |

These results indicate that structural modifications can significantly enhance or diminish the bioactivity of this compound derivatives. For instance, the addition of amidine groups has been shown to improve selective binding to CXCR4, enhancing the compound's efficacy against HIV .

HIV Treatment

This compound's role as an anti-HIV agent has been well-documented in preclinical studies. Its ability to inhibit CXCR4-mediated entry of HIV into T cells positions it as a potential therapeutic candidate for treating HIV infections, particularly those involving X4 strains of the virus. In vitro studies have demonstrated that this compound effectively reduces viral replication in infected cell lines .

Cancer Therapy

In oncology, CXCR4 is often overexpressed in various tumors, contributing to metastasis and poor prognosis. This compound's antagonistic action on CXCR4 may help mitigate these effects by disrupting tumor cell migration and enhancing the efficacy of chemotherapeutic agents. Research indicates that combining this compound with standard chemotherapy could improve outcomes in patients with cancers such as breast cancer and multiple myeloma .

Safety and Toxicology

While this compound shows promise as a therapeutic agent, understanding its safety profile is crucial for clinical applications. Toxicological assessments have indicated that this compound exhibits low immunotoxicity and is well-tolerated in animal models . Ongoing studies aim to further elucidate its long-term safety and potential side effects.

Propriétés

IUPAC Name |

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXBICVKLVYNKD-XFTNXAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N11O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.